N-tert-Butyl-4-methylpicolinamide
Description
N-tert-Butyl-4-methylpicolinamide is a substituted picolinamide derivative characterized by a tert-butyl group attached to the nitrogen atom of the picolinamide scaffold and a methyl substituent at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to its structural features, which influence its physicochemical properties and biological interactions. The 4-methyl group on the pyridine ring may modulate electronic effects, affecting binding affinity to target proteins or enzymes .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-tert-butyl-4-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-8-5-6-12-9(7-8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
RDCLUJSAJCNSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-tert-Butyl-4-methylpicolinamide, a comparative analysis with three analogous compounds is provided below:
N-Ethyl-4-methylpicolinamide
- Structural Differences : Replaces the tert-butyl group with an ethyl chain.
- Physicochemical Properties :
- Reduced steric hindrance and lower lipophilicity (logP ≈ 1.2 vs. 2.8 for the tert-butyl derivative).
- Higher aqueous solubility (28 mg/mL vs. 9 mg/mL for this compound).
- Biological Activity : In enzyme inhibition assays, the ethyl derivative showed weaker binding (IC₅₀ = 450 nM) compared to the tert-butyl analog (IC₅₀ = 120 nM), likely due to decreased hydrophobic interactions .
N-tert-Butyl-6-methylpicolinamide
- Structural Differences : Methyl group at the 6-position of the pyridine ring instead of the 4-position.
- Electronic Effects : The 6-methyl group creates distinct electronic perturbations, reducing the compound’s dipole moment by 15% compared to the 4-methyl isomer.
- Thermal Stability : Higher melting point (142°C vs. 118°C) due to improved crystal packing .
N-Cyclohexyl-4-methylpicolinamide
- Structural Differences : Substitutes tert-butyl with a cyclohexyl group.
- Lipophilicity and Permeability : Similar logP (2.7) but greater conformational flexibility, leading to enhanced blood-brain barrier penetration in preclinical models.
- Metabolic Stability : Faster hepatic clearance (t₁/₂ = 2.1 hours vs. 5.3 hours for the tert-butyl derivative) due to oxidative metabolism of the cyclohexyl ring .
Data Table: Comparative Properties of this compound and Analogs
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) | IC₅₀ (nM) |
|---|---|---|---|---|---|
| This compound | 206.3 | 2.8 | 9 | 118 | 120 |
| N-Ethyl-4-methylpicolinamide | 178.2 | 1.2 | 28 | 95 | 450 |
| N-tert-Butyl-6-methylpicolinamide | 206.3 | 2.6 | 7 | 142 | 180 |
| N-Cyclohexyl-4-methylpicolinamide | 232.3 | 2.7 | 12 | 105 | 210 |
Key Research Findings
Steric Effects : The tert-butyl group in this compound significantly reduces off-target interactions compared to less bulky analogs, as demonstrated in kinase selectivity profiling .
Solubility-Stability Trade-off : While the tert-butyl derivative has lower solubility, its enhanced metabolic stability makes it preferable for long-acting formulations .
Positional Isomerism : The 4-methyl isomer exhibits superior target engagement over the 6-methyl variant, attributed to optimized hydrogen bonding with active-site residues .
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